Ranolazine is classified as an anti-anginal agent and is often marketed under the trade name Ranexa. It is synthesized entirely through chemical processes and exists as a racemic mixture containing a single chiral center . The compound is categorized under the Biopharmaceutical Classification System as Class 4, indicating high solubility but low permeability .
Ranolazine is synthesized through a multi-step process that typically involves the following key steps:
The molecular formula of ranolazine is C_24H_33N_3O_4S, with a molecular weight of approximately 463.6 g/mol. The structure features a piperazine ring connected to an acetamide group and a phenoxy moiety. The compound has one chiral center, which contributes to its pharmacological activity .
Ranolazine undergoes various chemical reactions during its synthesis and metabolism:
Ranolazine's mechanism of action primarily involves the inhibition of late sodium currents in cardiac myocytes. This inhibition leads to several beneficial effects:
Clinical studies have demonstrated that ranolazine effectively improves exercise tolerance and reduces angina frequency in patients with chronic stable angina .
Ranolazine is primarily used in clinical settings for the treatment of chronic angina pectoris. Its unique mechanism allows it to be used as an adjunct therapy in patients who do not achieve adequate control with traditional anti-anginal medications like beta-blockers or calcium channel blockers.
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: